Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane
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Overview
Description
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane is an organosilicon compound with the molecular formula C11H22OSi It is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a 6-methylhepta-1,5-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane typically involves the reaction of 6-methylhepta-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{6-methylhepta-1,5-dien-2-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Trimethylsilyl ether: Similar in structure but with different substituents on the silicon atom.
Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.
Uniqueness
Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane is unique due to the presence of the 6-methylhepta-1,5-dien-2-yl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
59058-13-8 |
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Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
trimethyl(6-methylhepta-1,5-dien-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(2)8-7-9-11(3)12-13(4,5)6/h8H,3,7,9H2,1-2,4-6H3 |
InChI Key |
SRJRVQUFTHOIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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